molecular formula C16H21FN2O B3899813 1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine

1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine

Cat. No. B3899813
M. Wt: 276.35 g/mol
InChI Key: WAOQQIYQAFENPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the brain that helps to regulate neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibition of neuronal activity and potential therapeutic benefits for a range of neurological and psychiatric disorders.

Mechanism of Action

1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced inhibition of neuronal activity and potential therapeutic benefits for a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, reduce seizure activity, improve cognitive function, and reduce anxiety-like behavior. It has also been shown to have potential therapeutic benefits for a range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance use disorders.

Advantages and Limitations for Lab Experiments

1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in the brain. However, there are also limitations to its use. This compound is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics. Additionally, its effects may vary depending on the specific animal model or experimental conditions used.

Future Directions

There are a number of potential future directions for research on 1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the potential therapeutic applications of this compound for neurological and psychiatric disorders. Studies have shown promising results in animal models of epilepsy, anxiety disorders, and substance use disorders, and further research is needed to determine whether these findings can be translated to humans. Another area of interest is the development of new and improved GABA transaminase inhibitors that may have even greater therapeutic potential than this compound. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and interactions with other drugs.

Scientific Research Applications

1-(cyclobutylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of anxiety disorders.

properties

IUPAC Name

cyclobutyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c17-13-6-8-14(9-7-13)18-15-5-2-10-19(11-15)16(20)12-3-1-4-12/h6-9,12,15,18H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOQQIYQAFENPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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